Product packaging for 4-(2,4-Dimethoxyphenyl)phenol(Cat. No.:CAS No. 1119454-89-5)

4-(2,4-Dimethoxyphenyl)phenol

Cat. No.: B3059679
CAS No.: 1119454-89-5
M. Wt: 230.26
InChI Key: KXRVKFFOMMMQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(2,4-Dimethoxyphenyl)phenol is a chemical compound of interest in organic chemistry and materials science research. While specific studies on this exact molecule are limited, its structural features suggest potential research applications. Compounds containing the 2,4-dimethoxyphenyl moiety are frequently investigated for their antioxidant activities, as phenolic derivatives are known to help counteract harmful reactive oxygen species (ROS) in biochemical studies . Furthermore, the dimethoxyphenyl group is a common building block in synthesizing more complex organic molecules and ligands . For instance, similar structures have been used to create dithiophosphonic acid derivatives, which can act as chelating agents to form stable complexes with metal ions like Nickel(II) for coordination chemistry studies . Researchers might explore this compound as a precursor in the development of novel ligands or as an intermediate in synthesizing compounds for evaluating inhibitory effects on enzymes. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O3 B3059679 4-(2,4-Dimethoxyphenyl)phenol CAS No. 1119454-89-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-12-7-8-13(14(9-12)17-2)10-3-5-11(15)6-4-10/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRVKFFOMMMQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661246
Record name 2',4'-Dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119454-89-5
Record name 2',4'-Dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 2,4 Dimethoxyphenyl Phenol and Its Derivatives

Established Retrosynthetic Approaches

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 4-(2,4-dimethoxyphenyl)phenol, the most logical retrosynthetic disconnection is the carbon-carbon single bond connecting the two aromatic rings.

This primary disconnection leads to two main synthetic strategies:

Strategy A: A coupling reaction between a synthon equivalent to a 4-hydroxyphenyl group and a synthon for a 2,4-dimethoxyphenyl group.

Strategy B: A sequential construction where one ring is built upon or functionalized from the other.

These strategies translate into practical chemical reactions, most notably transition-metal-catalyzed cross-coupling reactions, which are among the most powerful tools for forming C-C bonds. acs.orglibretexts.org

Catalytic Cross-Coupling Strategies

The direct formation of the C-C bond between the two aryl rings is a highly efficient and convergent approach. Transition-metal catalysis, particularly with palladium and nickel, has become the predominant method for constructing biaryl compounds. acs.orgresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds. libretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.orgpreprints.org The synthesis of 2-(2,4-dimethoxyphenyl)phenol, an isomer of the target compound, has been specifically mentioned as achievable through this method. ontosight.ai

For the synthesis of this compound, the reaction would couple a derivative of 4-hydroxyphenol with a 2,4-dimethoxyphenylboronic acid, or vice versa. Phenols can be challenging substrates, so they are often converted into more reactive electrophiles like tosylates, triflates, or fluorosulfonates. nsf.govnih.gov Nickel catalysts are also effective and provide a cost-efficient alternative to palladium for coupling phenol (B47542) derivatives. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Phenol Derivatives

Electrophile Boronic Acid Catalyst System Base Solvent Temperature Yield Citation
Aryl Fluorosulfonate Arylboronic Acid [Pd(IPr)(μ-Cl)Cl]₂ (0.1 mol%) K₃PO₄ THF/H₂O 60 °C Excellent nsf.gov
Aryl Carbamate/Sulfamate Phenylboronic Acid NiCl₂(PCy₃)₂ K₃PO₄ Toluene/H₂O 110 °C Good to Excellent nih.gov

This table presents generalized conditions for the Suzuki-Miyaura coupling of phenol derivatives to form biaryls. Yields are typically high but depend on the specific substrates used.

The catalytic cycle generally involves three key steps: oxidative addition of the aryl electrophile to the metal center, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methods are also employed for biaryl synthesis.

Copper-Catalyzed Coupling: Copper-based systems can catalyze the oxidative homocoupling of phenols to produce symmetrical biphenols. mdpi.com While this is not a direct route to the unsymmetrical target compound, related copper-catalyzed cross-coupling reactions exist. These methods can be advantageous due to the low cost and low toxicity of copper catalysts. mdpi.comorganic-chemistry.org

Oxidative Cross-Coupling: Direct C-H/C-H cross-coupling is an ideal, atom-economical strategy that avoids the need for pre-functionalized starting materials. acs.orgnih.gov Biocatalytic approaches using enzymes like cytochrome P450 have shown promise in selectively coupling phenolic substrates, offering a green alternative to traditional metal catalysis. nih.govnih.govchemrxiv.org

Aryne-Mediated Synthesis: Transition-metal-free routes using aryne intermediates provide another pathway to biaryl phenols. nih.govacs.org In one approach, a nucleophilic amine adds to an aryne intermediate, which then triggers a rearrangement to form a new aryl-aryl bond, yielding highly substituted biaryl phenols. nih.govacs.org

Multi-Step Synthesis Pathways

Multi-step syntheses involve the sequential modification of a starting material to build up the final product. savemyexams.com These pathways offer flexibility in introducing various functional groups.

These routes begin with one of the aromatic rings and build the second ring or attach it through a series of reactions. A common strategy in the synthesis of related dimethoxyphenyl derivatives is the Friedel-Crafts acylation. researchgate.net

A plausible sequence for this compound could be:

Friedel-Crafts Acylation: Reaction of a protected phenol (e.g., anisole) with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid like AlCl₃.

Carbonyl Reduction: The resulting ketone is reduced to a methylene (B1212753) group via methods like the Wolff-Kishner or Clemmensen reduction.

Deprotection: Removal of the protecting group on the phenol (e.g., demethylation of the anisole) to yield the final product.

This approach is common in the synthesis of complex phenol derivatives and allows for the construction of the biaryl linkage through classical organic reactions. researchgate.netnih.gov

Diaryl ethers are important structural motifs found in many natural products and can serve as intermediates in the synthesis of biaryl compounds. rsc.org The synthesis of diaryl ethers is typically achieved through Ullmann condensation or Buchwald-Hartwig amination-type reactions, which couple a phenol with an aryl halide. organic-chemistry.orgrsc.orgnih.gov

While not a direct route to this compound, a diaryl ether could theoretically be rearranged to form the C-C biaryl bond. The Smiles-Truce rearrangement, for instance, involves the intramolecular nucleophilic aromatic substitution of a diaryl sulfone or ether, which can be triggered in aryne-based syntheses to form C-C bonds. nih.govacs.org Another strategy involves the cleavage of the ether bond and subsequent formation of the C-C bond, although this is a less common approach for this specific class of compounds. The synthesis of diaryl ether cores is a key step in the creation of complex natural products. nih.gov

Green Chemistry and Sustainable Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the synthesis of phenolic compounds to minimize environmental impact. This involves the use of safer solvents, optimized catalysts, and energy-efficient reaction conditions.

Solvent-Free Reaction Conditions

Solvent-free synthesis represents a significant advancement in green chemistry, reducing pollution and simplifying product purification. Various methodologies have been developed for reactions involving precursors and analogues of this compound that eliminate the need for conventional organic solvents.

One prominent approach is the use of microwave irradiation, often combined with a catalyst, which can dramatically shorten reaction times and improve yields. For instance, a highly efficient, green, and expeditious method for synthesizing substituted 2-amino-2-chromenes involves a one-pot, three-component condensation under microwave irradiation without any solvent. acgpubs.org Similarly, the synthesis of tetrasubstituted imidazoles has been achieved under solvent-free conditions using a mild, inexpensive, and non-toxic organocatalyst like mandelic acid. acgpubs.org While the desired product was not formed without a catalyst, this method highlights the potential of solvent-free organocatalysis. acgpubs.org

Another effective strategy is the use of heterogeneous catalysts or ionic liquids. A metal- and solvent-free synthesis of triarylmethanes has been established using a Brønsted acidic ionic liquid as a recyclable catalyst. rsc.org This protocol is successful for a broad range of substrates, including phenols, demonstrating its potential applicability. rsc.org Furthermore, the synthesis of densely functionalized furans, incorporating a 2,4-dimethoxyphenyl moiety, has been accomplished under solvent-free conditions through a triflic acid-mediated domino reaction involving a Friedel–Crafts arylation followed by dehydrative cyclization. rsc.org

The following table summarizes various solvent-free methodologies applicable to the synthesis of related structures.

Reaction TypeCatalystConditionsKey Advantage
Three-Component Condensationp-Dimethylaminopyridine (DMAP)Microwave IrradiationRapid, high yield acgpubs.org
Imidazole SynthesisMandelic AcidSolvent-Free, HeatInexpensive, non-toxic organocatalyst acgpubs.org
Friedel-Crafts ReactionBrönsted Acidic Ionic LiquidSolvent-Free, 80 °CRecyclable, metal-free catalyst rsc.org
Furan (B31954) SynthesisTriflic AcidSolvent-Free, HeatDomino reaction, operational simplicity rsc.org
Imidazole SynthesisSbCl3/SiO2Solvent-FreeHeterogeneous, reusable catalyst ias.ac.in

Catalyst Optimization for Reduced Environmental Impact

Optimizing catalyst systems is crucial for developing sustainable synthetic routes. This involves selecting catalysts that are efficient in small quantities, reusable, non-toxic, and can function under mild conditions.

Heterogeneous catalysts, such as antimony trichloride (B1173362) on silica (B1680970) gel (SbCl3/SiO2), have been effectively used for the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. ias.ac.in The reusability of such solid-supported catalysts significantly reduces waste. Similarly, nano-sulfide zinc (Nano-ZnS) has been identified as an effective and inexpensive catalyst for benzoxazole (B165842) synthesis, with optimization studies determining the ideal catalyst quantity, solvent, and temperature to maximize yield and minimize reaction time. ajgreenchem.com

Organocatalysis offers a metal-free alternative, reducing the risk of heavy metal contamination in products and the environment. The optimization of p-dimethylaminopyridine (DMAP) as a catalyst for chromene synthesis revealed that 10 mol% was sufficient to achieve excellent yields under microwave irradiation, while the reaction did not proceed in the catalyst's absence. acgpubs.org Likewise, for the synthesis of imidazoles, 20 mol% of mandelic acid was found to be the optimal amount under solvent-free conditions. acgpubs.org

The use of green solvents like glycerol (B35011), which is non-toxic, biodegradable, and recyclable, further enhances the sustainability of synthetic processes. An ambient temperature, catalyst-free synthesis of 2-arylbenzothiazoles in glycerol demonstrates a highly sustainable approach. nih.gov Advanced strategies even include "catalyst editing," where post-synthetic functionalization of a ligand can fine-tune a catalyst's properties for a specific reaction, such as in the case of nickel catalysts for ethylene/acrylate copolymerization. acs.org

Synthesis of Structurally Related Derivatives and Analogues

The this compound scaffold is a versatile building block for creating a diverse range of derivatives and analogues with potential applications in various fields of chemical research.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for synthetic modification, allowing for the introduction of various functional groups to alter the molecule's properties. A common reaction is etherification. For example, in the synthesis of related heterocyclic derivatives, a phenolic hydroxyl group can be reacted with ethyl chloroacetate (B1199739) in the presence of a base to yield the corresponding ethoxyacetate derivative. uobaghdad.edu.iq This intermediate can then be further elaborated, for instance, by reacting with hydrazine (B178648) hydrate (B1144303) to form an acetohydrazide, which serves as a precursor for other complex structures. uobaghdad.edu.iq Another example involves the in-situ reaction of phenols with alkyl and allyl halides following a copper-catalyzed hydroxylation, directly providing the corresponding aryl ethers.

Modifications of the 2,4-Dimethoxyphenyl Moiety

Altering the substitution pattern on the 2,4-dimethoxyphenyl ring is a common strategy to create structural analogues. In the development of inhibitors for the c-Jun N-Terminal Kinase, a series of compounds were synthesized where the phenyl moiety was varied. nih.gov The 2,4-dimethoxyphenyl derivative (3d) was found to be the most active compound in this series, outperforming analogues with 4-tert-butylphenyl, 3,4-methylenedioxyphenyl, and various other substituted phenyl groups. nih.gov This highlights the importance of the 2,4-dimethoxy substitution pattern for the observed activity. Direct modification of the ring is also possible, such as through the Baeyer-Villiger oxidation of 4-bromo-2,5-dimethoxybenzaldehyde (B105343) followed by hydrolysis to produce 4-bromo-2,5-dimethoxy-phenol, demonstrating a route to halogenated analogues. chemicalbook.com

The following table shows a comparison of different substituents on the phenyl ring from a study on JNK inhibitors, with the 2,4-dimethoxyphenyl derivative as the lead compound. nih.gov

Compound IDR Group (Phenyl Moiety)
3a4-tert-butylphenyl
3b3,4-methylenedioxyphenyl
3c4-fluorophenyl
3d 2,4-dimethoxyphenyl
3e3,5-dimethoxyphenyl
3f3,4-dimethoxyphenyl

Incorporation into Complex Molecular Architectures

The this compound core and its precursors are valuable synthons for constructing more complex molecules, particularly heterocyclic systems.

For example, the 2,4-dimethoxyphenyl group has been incorporated into pyrimidine-based structures. In a search for new anticancer agents, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol (derivative 12) was synthesized and identified as a selective Aurora kinase A inhibitor. nih.gov This synthesis involved the Claisen-Schmidt condensation of 2',4'-dimethoxyacetophenone (B1329363) with salicylaldehyde (B1680747) to form a chalcone, which was then cyclized with guanidine. nih.gov

Another example is the synthesis of monocyclic β-lactams. The compound 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one was synthesized via a Staudinger reaction, which involves the [2+2] cycloaddition of a ketene (B1206846) (derived from phenoxyacetyl chloride) and a Schiff base (derived from 2,4-dimethoxyaniline (B45885) and 4-nitrobenzaldehyde). researchgate.net

Furthermore, the 2,4-dimethoxyphenyl moiety has been built into furan rings. A triflic acid-mediated reaction of an alkyne with 1,3-dimethoxybenzene (B93181) results in the formation of ethyl 4-(2,4-dimethoxyphenyl)-2,5-diphenylfuran-3-carboxylate in high yield. rsc.org The 4-(2,4-dimethoxyphenyl) group has also been incorporated into triazole structures, such as 4-(2,4-dimethoxyphenyl)-5-(5-nitrothiazol-2-ylthio)-4H-1,2,4-triazol-3-ol, which was identified as a potent inhibitor of c-Jun N-Terminal Kinase. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The FT-IR spectrum of 4-(2,4-Dimethoxyphenyl)phenol, like other phenolic compounds, is expected to show characteristic absorption bands. For phenolic compounds in general, a broad band corresponding to the O-H stretching vibration is typically observed in the region of 3700–3600 cm⁻¹. The C-O stretching vibration of the phenol (B47542) group usually appears in the 1260–1000 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated around 3100–3000 cm⁻¹, while aromatic C=C stretching vibrations typically produce a series of bands in the 1600–1450 cm⁻¹ region. The presence of methoxy (B1213986) groups (-OCH₃) would introduce characteristic C-H stretching vibrations around 2950–2850 cm⁻¹ and an asymmetric C-O-C stretching band near 1250 cm⁻¹ and a symmetric one near 1040 cm⁻¹. acs.orgacs.org

Raman Spectroscopy Characterization

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, key Raman bands would include the aromatic ring stretching vibrations, which are often strong in Raman spectra. Phenyl ring stretching vibrations are typically observed around 1600 cm⁻¹ and 1500 cm⁻¹. researchgate.net The breathing mode of the benzene (B151609) ring, a symmetric vibration, usually gives a strong Raman signal. While specific Raman data for the title compound is scarce in the provided results, studies on related compounds like other substituted phenols demonstrate the utility of Raman spectroscopy in structural analysis. tandfonline.comresearchgate.net For example, in 2-phenylpyrimidine-4,6-diamine, FT-Raman was used alongside FT-IR and DFT calculations to perform a detailed vibrational analysis. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a complete structural assignment can be achieved.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound would provide a wealth of information about the number and environment of the different protons in the molecule. The phenolic hydroxyl proton (-OH) would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The aromatic protons would resonate in the downfield region, typically between 6.5 and 8.0 ppm. The protons on the phenol ring would likely appear as two doublets (an AA'BB' system), while the protons on the dimethoxyphenyl ring would exhibit a more complex splitting pattern due to their different chemical environments. The two methoxy groups (-OCH₃) would each give rise to a sharp singlet, likely at different chemical shifts due to their different positions on the aromatic ring (ortho and para to the biphenyl (B1667301) linkage). bohrium.comresearchgate.netchemicalbook.comfluorochem.co.uk

Based on related structures, the following is a predicted ¹H NMR data table for this compound.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H (Phenol ring)~7.2-7.4d
Aromatic-H (Phenol ring)~6.8-7.0d
Aromatic-H (Dimethoxyphenyl ring)~6.5-7.2m
Phenolic OHVariablebr s
Methoxy-H (C2')~3.8s
Methoxy-H (C4')~3.9s

d = doublet, m = multiplet, br s = broad singlet, s = singlet

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atoms attached to the oxygen atoms (the phenolic carbon and the methoxy-substituted carbons) will be significantly deshielded and appear at higher chemical shifts. The quaternary carbons (those not attached to any protons) will also be observable.

A predicted ¹³C NMR data table based on general chemical shift ranges and data for similar compounds is presented below. bohrium.comresearchgate.netchemicalbook.comfluorochem.co.uk

Carbon Predicted Chemical Shift (δ, ppm)
C-OH (Phenol ring)~155-160
C-O (Dimethoxyphenyl ring)~158-162
C-O (Dimethoxyphenyl ring)~158-162
Aromatic CH (Phenol ring)~115-130
Aromatic CH (Dimethoxyphenyl ring)~98-132
Quaternary Aromatic C~120-140
Methoxy C~55-56

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, DEPT)

To unambiguously assign all proton and carbon signals, especially in complex molecules, 2D NMR techniques are employed. columbia.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be crucial for identifying which protons are on the same aromatic ring by observing their through-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple-Quantum Correlation): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. columbia.edu This is essential for assigning the signals of protonated carbons in the ¹³C NMR spectrum. The phase of the peaks in an edited HSQC can also distinguish between CH/CH₃ and CH₂ groups. github.io

DEPT (Distortionless Enhancement by Polarization Transfer): While not a 2D technique, DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are often run alongside ¹³C NMR to determine the multiplicity of each carbon signal (i.e., whether it is a CH, CH₂, or CH₃ group). emerypharma.com This information is now often obtained from an edited HSQC experiment. github.io

By combining the information from these advanced NMR techniques, a complete and unambiguous assignment of all ¹H and ¹³C NMR signals for this compound can be achieved, providing a definitive structural elucidation. emerypharma.comwalisongo.ac.id

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption properties of phenolic compounds can be investigated using UV-Visible spectroscopy. In a study involving the enzymatic catalysis of various phenolic pollutants, the UV-Vis spectrum of a compound identified as 2,4-DP was presented. researchgate.net For some phenolic compounds that did not produce colored oxidation products, a colorimetric reagent, 4-aminophenazone (4-AP), was used. This resulted in the formation of wine-red products with a maximum absorption at 510 nm, which allowed for their quantification. researchgate.net

Theoretical and experimental studies on related complex molecules, such as ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have also been conducted to understand their electronic properties, often involving density functional theory (DFT) and time-dependent DFT (TD-DFT) in both gas and solution phases. bohrium.comphyschemres.org Such studies help in understanding the electronic transitions, with solvent effects sometimes causing a bathochromic (red) shift in the absorption wavelength. physchemres.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of chemical compounds. In the analysis of phenolic aldehydes, electrospray ionization mass spectrometry (ESI-MS) has been used to identify reactants and products of oxidation reactions. acs.org For instance, the analysis of syringaldehyde, a related dimethoxyphenyl compound, showed a molecular ion peak at m/z 181, which upon collision-induced dissociation, resulted in a fragment at m/z 167 due to the loss of a methyl group (-CH₃). acs.org

The fragmentation of phenol itself under electron ionization typically shows a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight. docbrown.info A small M+1 peak can also be observed due to the natural abundance of the carbon-13 isotope. docbrown.info The fragmentation pattern of more complex derivatives like this compound would be expected to show characteristic losses of its functional groups, such as methoxy and hydroxyl moieties, though specific data for this exact compound is not detailed in the provided search results. A study on (E)-2-[1-(2,4-Dimethoxyphenylimino)ethyl]phenol reported a peak at m/e 240, attributed to a fragment ion. researchgate.net

X-ray Diffraction Crystallography

X-ray diffraction crystallography is an essential technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A derivative, (E)-2-[1-(2,4-Dimethoxyphenylimino)ethyl]phenol, crystallizes in the monoclinic, P2/c space group with specific unit cell parameters. researchgate.net

Table 1: Crystallographic Data for (E)-2-[1-(2,4-Dimethoxyphenylimino)ethyl]phenol researchgate.net

ParameterValue
FormulaC₁₆H₁₇NO₃
Molecular Weight271.31
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)11.0449 (8)
b (Å)9.1047 (4)
c (Å)15.775 (1)
β (°)118.190 (5)
Volume (ų)1398.18 (16)
Z4

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. These can include hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the crystal structure of 5-Diethylamino-2-[(E)-(2,4-dimethoxyphenyl)iminomethyl]phenol, the packing is characterized by C-H···O hydrogen bonds and π-π stacking interactions, with a centroid-centroid distance of 3.478 (4) Å. iucr.orgnih.gov The molecular structure of (E)-2-[1-(2,4-Dimethoxyphenylimino)ethyl]phenol is stabilized by an intramolecular O-H···N hydrogen bond, and the crystal packing is mainly influenced by van der Waals forces. researchgate.net The presence of intermolecular hydrogen bonds can lead to the formation of one-dimensional chains or more complex two-dimensional networks. sibran.ru

Conformational Analysis from Crystal Structures

The data obtained from single crystal X-ray diffraction allows for a detailed conformational analysis of the molecule. This includes the determination of torsion angles and the planarity of different parts of the molecule. For instance, in 5-Diethylamino-2-[(E)-(2,4-dimethoxyphenyl)iminomethyl]phenol, the dihedral angle between the planes of the two aromatic rings is 36.8 (8)°. iucr.orgnih.gov In another related compound, (E)-2-[1-(2,4-Dimethoxyphenylimino)ethyl]phenol, the dihedral angle between the two benzene rings is 66.20 (8)°. researchgate.net

Computational methods, such as those based on semi-empirical quantum mechanics (AM1), are often used in conjunction with experimental X-ray data to determine the most stable conformation. znaturforsch.com These studies can reveal that the minimum energy conformation is often dictated by minimizing steric repulsions, for example, between hydrogen atoms on adjacent aromatic rings. znaturforsch.com

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate for Complex Molecules

While direct and extensive research on 4-(2,4-Dimethoxyphenyl)phenol as a synthetic intermediate is not widely documented, the utility of similarly structured 4-substituted-2-methoxyphenols provides strong evidence for its potential in the synthesis of complex and biologically active molecules. These related compounds are recognized as valuable starting materials for creating natural-like hydroxylated biphenyls, which are present in many bioactive natural products. nih.gov For instance, the hydroxylated biphenyl (B1667301) unit is a core component of compounds with significant biological relevance, such as the powerful antioxidant dehydrodieugenol, a dimer of eugenol. nih.gov

The general strategy involves the oxidative coupling of phenolic monomers to form C2-symmetric 5,5'-disubstituted biphenyls. nih.gov This approach suggests that this compound could serve as a monomer in similar coupling reactions to generate more complex biphenyl structures. These resulting molecules, with their potential for enhanced binding affinity to biological targets, are of interest for developing new therapeutic agents. nih.gov Furthermore, the synthesis of bioactive lignans, a class of natural products with diverse pharmacological activities, often involves the oxidative coupling of phenolic precursors. nih.gov The structural motifs present in this compound make it a plausible candidate for the synthesis of novel lignan (B3055560) analogues.

Building Block in Multi-Component Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgmdpi.combeilstein-journals.orgmdpi.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate chemical libraries for drug discovery. beilstein-journals.orgbeilstein-journals.orgmdpi.com Phenolic compounds are frequently utilized as key building blocks in various MCRs. For example, the Ugi reaction can be employed to create 'natural-like' polyphenols with mixed polyphenol–peptidomimetic structures by using phenolic building blocks. beilstein-journals.org

Given its phenolic hydroxyl group, this compound is a suitable candidate for incorporation into MCRs. The hydroxyl group can participate in reactions such as the Passerini and Ugi reactions, which involve the formation of ester and amide bonds, respectively. mdpi.com While specific examples utilizing this compound in MCRs are not prevalent in the literature, its structural similarity to other phenolic reactants suggests its potential to contribute to the synthesis of diverse molecular scaffolds. This approach could lead to the discovery of novel compounds with applications in medicinal chemistry and materials science. The versatility of MCRs, such as the Hantzsch, Biginelli, and Mannich reactions, opens up numerous possibilities for the use of this compound as a key building block. beilstein-journals.orgmdpi.com

Precursor for Advanced Organic Materials (e.g., Polymers, Functional Molecules)

The phenolic and methoxy (B1213986) functional groups of this compound make it an interesting candidate as a monomer for the synthesis of advanced organic materials, including polymers and functional molecules. Phenolic compounds are well-known precursors for various polymers, and the presence of methoxy groups can influence the properties of the resulting materials. For instance, enzyme-catalyzed polymerization of 4-methoxyphenol (B1676288) has been shown to produce poly(4-methoxyphenol) with excellent antioxidant properties. rsc.org This suggests that polymers derived from this compound could also exhibit interesting functionalities.

Furthermore, derivatives of similar phenolic compounds, such as 2-methoxy-4-vinylphenol (B128420) (a derivative of ferulic acid), are utilized as biobased monomers for the creation of thermoplastics and thermoset polymers. mdpi.com The vinyl group in these monomers allows for radical polymerization. While this compound itself does not possess a polymerizable vinyl group, it could be chemically modified to introduce such a functionality, thereby enabling its use in the production of biobased polymers. The synthesis of poly(2,5-dialkoxyphenylene) through oxidative coupling polymerization of 1,4-dialkoxybenzene further demonstrates the potential of dimethoxy-substituted phenols in polymer synthesis.

Structure-Property Relationship Studies for Chemo-Physical Attributes

Understanding the relationship between the molecular structure of a compound and its chemical and physical properties is fundamental to designing new materials and molecules with desired functionalities. For phenolic compounds like this compound, key chemo-physical attributes of interest include antioxidant activity and photophysical properties.

The antioxidant activity of phenolic compounds is closely linked to the presence and position of hydroxyl and methoxy groups on the aromatic ring. nih.govresearchgate.net Studies on phenolic acid derivatives have shown that methoxy groups can enhance antioxidant activity. nih.govresearchgate.net The specific arrangement of the hydroxyl and two methoxy groups in this compound is expected to influence its radical scavenging ability. Detailed studies involving techniques like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays, coupled with theoretical calculations using density functional theory (DFT), can elucidate the precise structure-activity relationship. nih.govdoaj.orgresearchgate.net Such studies would involve calculating parameters like bond dissociation enthalpies (BDE), ionization potentials (IP), and proton affinities (PA) to understand the mechanism of antioxidant action. doaj.org

The photophysical properties of derivatives of this compound are also of interest. For example, the synthesis of fluorescent dyes from related dimethoxyphenol compounds has been reported. mdpi.com By chemically modifying the structure of this compound, it may be possible to create novel fluorescent probes or materials with specific optical properties.

Table 1: Calculated Physicochemical Properties of Phenol (B47542) Analogues

CompoundO-H Bond Dissociation Enthalpy (BDE) (kcal/mol)Ionization Potential (IP) (kcal/mol)Proton Affinity (PA) (kcal/mol)
Phenol86.5192.3349.5
4-Methoxyphenol83.2183.8351.2
2,4-DimethoxyphenolData not availableData not availableData not available
3,5-Dimethoxyphenol85.1188.9352.1

Design and Synthesis of Chemically Functionalized Derivatives

The chemical structure of this compound offers several sites for functionalization, allowing for the design and synthesis of a wide range of derivatives with tailored properties. The phenolic hydroxyl group and the aromatic rings are the primary reactive sites.

Alkylation and Acylation: The hydroxyl group can be readily alkylated or acylated to produce ethers and esters, respectively. These reactions can be used to introduce new functional groups or to protect the hydroxyl group during subsequent synthetic steps. Friedel-Crafts alkylation and acylation reactions can be employed to introduce alkyl and acyl groups onto the aromatic rings, although the directing effects of the existing substituents must be considered. jk-sci.comstackexchange.comlibretexts.orgyoutube.comyoutube.com

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic rings can significantly alter the electronic properties of the molecule and provide handles for further cross-coupling reactions. Halogenated derivatives of chalcones bearing a dimethoxy phenyl moiety have been synthesized and shown to exhibit biological activity. mdpi.com This suggests that halogenated derivatives of this compound could also be valuable synthetic intermediates.

Coupling Reactions: The phenolic hydroxyl group can be converted to a triflate, which can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.

The synthesis of novel carboxamide and thioamide derivatives from a (4-hydroxyphenyl)(2,4-dimethoxyphenyl)methanone core has been reported, with some of these compounds showing anti-inflammatory activity. nih.gov This highlights the potential for creating biologically active molecules by functionalizing the this compound scaffold.

Table 2: Examples of Synthetic Reactions for Functionalization

Reaction TypeReagents and ConditionsPotential Product
O-AlkylationAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., Acetone)4-(2,4-Dimethoxyphenyl)alkoxybenzene
O-AcylationAcyl chloride or anhydride, Base (e.g., Pyridine)4-(2,4-Dimethoxyphenyl)phenyl acetate
BrominationN-Bromosuccinimide (NBS), Solvent (e.g., CCl4)Bromo-4-(2,4-dimethoxyphenyl)phenol
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl3)Acyl-4-(2,4-dimethoxyphenyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-Dimethoxyphenyl)phenol
Reactant of Route 2
Reactant of Route 2
4-(2,4-Dimethoxyphenyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.